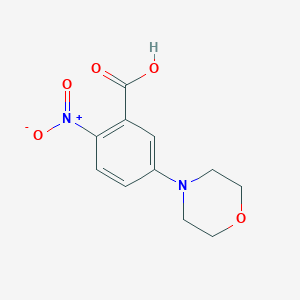
5-(Morpholin-4-yl)-2-nitrobenzoic acid
Overview
Description
Morpholin-4-yl-acetic acid is an organic compound with the molecular formula C6H11NO3 . It belongs to the class of organic compounds known as morpholines . These are organic compounds containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .
Synthesis Analysis
A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Molecular Structure Analysis
The molecular weight of morpholin-4-yl-acetic acid is 145.16 . The empirical formula is C6H11NO3 . The SMILES string is OC(=O)CN1CCOCC1 .Scientific Research Applications
Synthesis and Biological Activities
5-(Morpholin-4-yl)-2-nitrobenzoic acid and its derivatives have been explored in various scientific research applications, particularly in the synthesis of biologically active compounds. For instance, benzimidazoles containing morpholine skeletons synthesized from derivatives of 5-(morpholin-4-yl)-2-nitrobenzoic acid have been investigated as glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018). These compounds demonstrated significant inhibitory potential against α-glucosidase, higher than the standard acarbose.
Crystallography and Molecular Interactions
In crystallography, studies involving derivatives of 5-(morpholin-4-yl)-2-nitrobenzoic acid have provided insights into molecular interactions. For example, the analysis of a complex formed by 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal with carbon tetrachloride revealed interesting intermolecular contacts and van der Waals interactions (Khrustalev et al., 1998). Additionally, the study of morpholinium salts of nitrobenzoates, including morpholinium 4-nitrobenzoate, highlighted the formation of hydrogen-bonded networks in their crystal structures (Ishida, Rahman, & Kashino, 2001).
Synthesis of Novel Compounds
The reactivity of 2-amino-nitrobenzoic acids, including derivatives of 5-(morpholin-4-yl)-2-nitrobenzoic acid, has been explored in the synthesis of quinazolin-4-ones. These reactions have led to the formation of compounds tested for in vitro antibacterial activity, although little activity was observed (Heppell & Al-Rawi, 2015).
Applications in Imaging and Pharmacology
In medical imaging, derivatives of 5-(morpholin-4-yl)-2-nitrobenzoic acid have been used in the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017). Also, the compound has been involved in the synthesis of potential molluscicidal agents, showing effective biological activity (Duan et al., 2014).
Safety and Hazards
Morpholin-4-yl-acetic acid is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals . It may cause serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)9-7-8(1-2-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSNFZNVCUXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427709 | |
| Record name | 5-(Morpholin-4-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-yl)-2-nitrobenzoic acid | |
CAS RN |
153437-51-5 | |
| Record name | 5-(4-Morpholinyl)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153437-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Morpholin-4-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

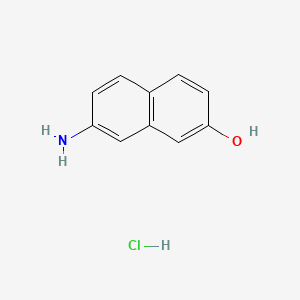
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
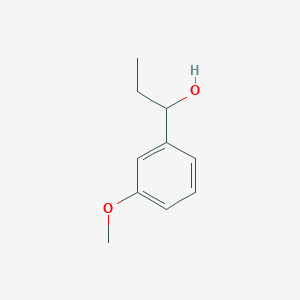
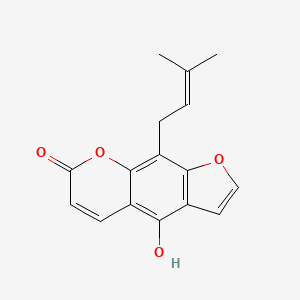
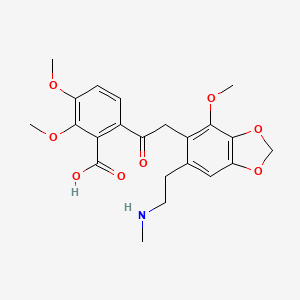
![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
![(E)-4-[2-[4-(cyclohexanecarbonylamino)benzoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1368160.png)
![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)
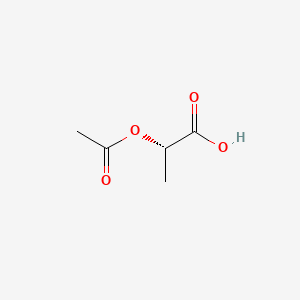

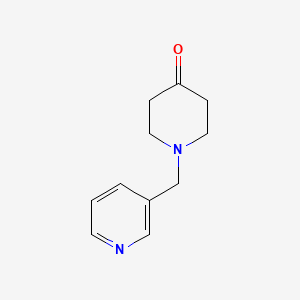
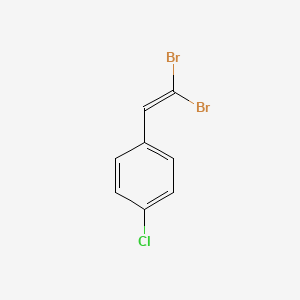
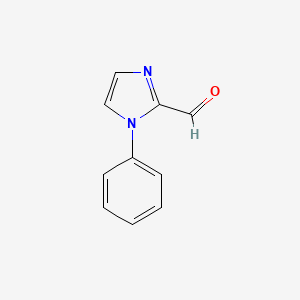
![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)